![molecular formula C11H11NO B1306180 2-(Cyclopropylmethoxy)benzonitrile CAS No. 83728-40-9](/img/structure/B1306180.png)
2-(Cyclopropylmethoxy)benzonitrile
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Description
2-(Cyclopropylmethoxy)benzonitrile is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for 2-(Cyclopropylmethoxy)benzonitrile is 1S/C11H11NO/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9H,5-6,8H2 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Chemical Research
“2-(Cyclopropylmethoxy)benzonitrile” is a unique chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in various chemical research applications due to its unique structure and properties .
Pharmaceutical Research
Like many other nitrile compounds, “2-(Cyclopropylmethoxy)benzonitrile” could potentially be used in pharmaceutical research. Nitrile compounds are often used as intermediates in the production of various drugs .
Organic Synthesis
The presence of a nitrile group makes “2-(Cyclopropylmethoxy)benzonitrile” a potent electrophile, thus readily participating in numerous chemical reactions . This makes it valuable in the field of organic synthesis.
Environmental Impact Studies
The potential environmental impact of “2-(Cyclopropylmethoxy)benzonitrile” could be a subject of study. Understanding how this compound interacts with the environment could be crucial for its safe and responsible use .
properties
IUPAC Name |
2-(cyclopropylmethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9H,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNJGSSTVQFKLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383482 |
Source
|
Record name | 2-(cyclopropylmethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)benzonitrile | |
CAS RN |
83728-40-9 |
Source
|
Record name | 2-(cyclopropylmethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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